molecular formula C9H9N3O B1370942 N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide CAS No. 1000341-56-9

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide

Cat. No.: B1370942
CAS No.: 1000341-56-9
M. Wt: 175.19 g/mol
InChI Key: BUBDLXXMNJMZNL-UHFFFAOYSA-N
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Description

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide: is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various enzymes and receptors.

Mechanism of Action

Target of Action

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide, also known as 6-Acetylamino-7-azaindole, primarily targets the Fibroblast Growth Factor Receptors (FGFRs) . FGFRs are a family of receptor tyrosine kinases consisting of four distinct isoforms (FGFR1–4) found across various tissue types . They play an essential role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

The compound interacts with FGFRs, inhibiting their activity . Upon binding to fibroblast growth factors, FGFRs undergo dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits this process, thereby preventing the activation of downstream signaling .

Biochemical Pathways

The inhibition of FGFRs affects several signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . These include the RAS–MEK–ERK, PLCγ, and PI3K–Akt pathways . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s low molecular weight suggests it may have beneficial pharmacokinetic properties, including potentially improved bioavailability .

Result of Action

In vitro, the compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells . These effects are likely due to the compound’s inhibition of FGFRs and the subsequent disruption of downstream signaling pathways .

Biochemical Analysis

Biochemical Properties

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the primary interactions is with fibroblast growth factor receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These interactions are characterized by the inhibition of the receptor’s tyrosine kinase activity, which is essential for the downstream signaling pathways involved in cell proliferation and survival. The compound’s ability to inhibit FGFRs makes it a promising candidate for cancer therapy, as abnormal activation of FGFR signaling is associated with various types of tumors .

Cellular Effects

This compound has been shown to exert significant effects on various types of cells and cellular processes. In particular, it inhibits the proliferation of breast cancer cells and induces apoptosis . Additionally, the compound significantly inhibits the migration and invasion of cancer cells, which are critical processes in cancer metastasis . These effects are mediated through the inhibition of FGFR signaling pathways, which play a vital role in regulating cell growth, differentiation, and survival.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with FGFRs. The compound binds to the ATP-binding site of the receptor’s tyrosine kinase domain, thereby inhibiting its activity . This inhibition prevents the autophosphorylation of tyrosine residues in the receptor’s cytoplasmic tail, which is necessary for the activation of downstream signaling pathways such as RAS-MEK-ERK, PLCγ, and PI3K-Akt . By blocking these pathways, the compound effectively reduces cell proliferation and induces apoptosis in cancer cells.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its efficacy may decrease over extended periods due to potential degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cancer cell proliferation and migration, although the degree of inhibition may vary depending on the duration of exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage to achieve a balance between therapeutic efficacy and safety.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites may further interact with other biomolecules, influencing metabolic flux and altering metabolite levels within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific tissues, particularly those with high expression levels of FGFRs . This selective distribution enhances the compound’s therapeutic potential by targeting cancer cells while minimizing effects on normal tissues.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with FGFRs and other signaling molecules . Additionally, post-translational modifications such as phosphorylation may influence its localization and activity, directing it to specific cellular compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide typically involves the formation of the pyrrolo[2,3-b]pyridine core followed by acylation. One common method includes:

    Formation of the Pyrrolo[2,3-b]pyridine Core:

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to improve reaction efficiency and scalability.

    Catalysis: Employing catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions: N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide has several scientific research applications:

Comparison with Similar Compounds

  • N-(1H-Pyrrolo[2,3-b]pyridin-4-yl)acetamide
  • N-(1H-Pyrrolo[2,3-b]pyridin-5-yl)acetamide

Comparison:

  • Uniqueness: N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its binding affinity and selectivity towards different molecular targets.
  • Biological Activity: The position of the acetamide group can significantly affect the compound’s biological activity, making this compound potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-(1H-pyrrolo[2,3-b]pyridin-6-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-6(13)11-8-3-2-7-4-5-10-9(7)12-8/h2-5H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUBDLXXMNJMZNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(C=C1)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00650584
Record name N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000341-56-9
Record name N-1H-Pyrrolo[2,3-b]pyridin-6-ylacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000341-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1H-Pyrrolo[2,3-b]pyridin-6-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00650584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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